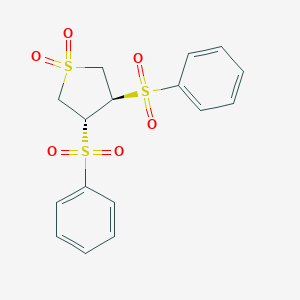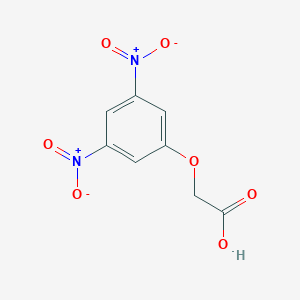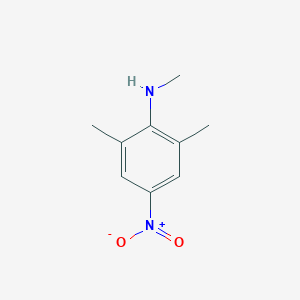
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as AG-1478, is a synthetic small molecule compound that acts as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound has been extensively studied for its potential applications in cancer research and therapy.
Mecanismo De Acción
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine acts as a potent and selective inhibitor of the EGFR tyrosine kinase. The compound binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that promote cell growth, proliferation, and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several advantages for use in lab experiments. The compound is highly selective for the EGFR tyrosine kinase, which reduces the potential for off-target effects. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is also stable and can be easily synthesized in large quantities. However, one limitation of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of new analogs of the compound with improved potency and selectivity. Another area of interest is the investigation of the role of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine in other signaling pathways and cellular processes. Additionally, the combination of N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine with other targeted therapies or immunotherapies may enhance its efficacy in cancer treatment.
Métodos De Síntesis
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine can be synthesized by a multi-step process involving the reaction of 4-chloroaniline with 2,3-dimethoxybenzaldehyde to form 4-chloro-2,3-dimethoxybenzylideneaniline, which is then reacted with anthranilic acid to form 4-chloro-2,3-dimethoxybenzylidene-2-aminobenzoic acid. The final step involves the cyclization of the intermediate compound to form N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied for its potential applications in cancer research and therapy. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
|---|---|
Fórmula molecular |
C16H14ClN3O2 |
Peso molecular |
315.75 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) |
Clave InChI |
LHGGYEWCVWOGFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



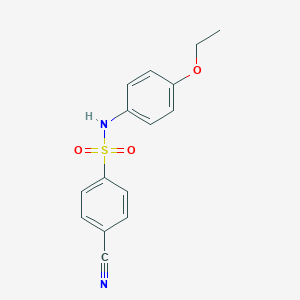

![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
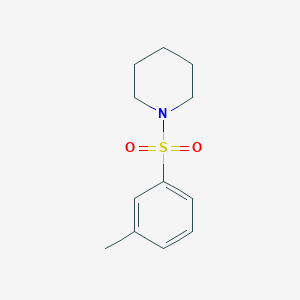

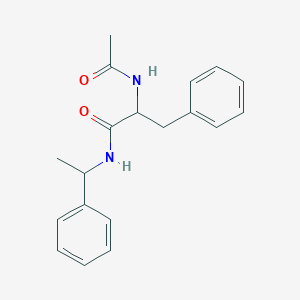
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
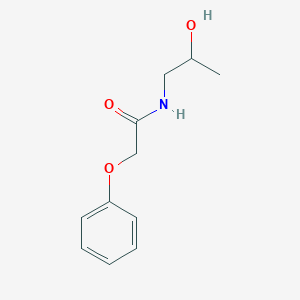
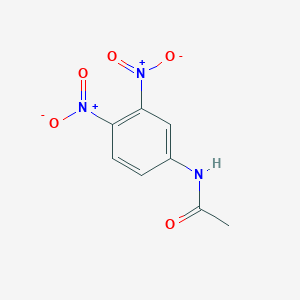

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
